molecular formula C19H21N3O3 B11321871 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11321871
M. Wt: 339.4 g/mol
InChI Key: LRKFHRNUHFVOFC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrazole ring, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl pyrazole intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring.

Next, the phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride, which is then reacted with the furan-2-ylmethyl pyrazole intermediate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity. Detailed studies on its binding interactions and molecular docking have provided insights into its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole ring instead of a pyrazole ring.

    1-(2-furanylmethyl)-1H-pyrrole: Contains a furan-2-ylmethyl group and a pyrrole ring.

    1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Features a pyrazole ring with different substituents.

Uniqueness

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of furan, pyrazole, and phenoxyacetamide moieties

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O3/c1-14(2)15-5-7-16(8-6-15)25-13-19(23)21-18-9-10-20-22(18)12-17-4-3-11-24-17/h3-11,14H,12-13H2,1-2H3,(H,21,23)

InChI Key

LRKFHRNUHFVOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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